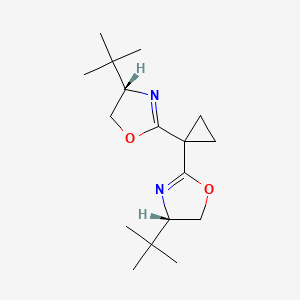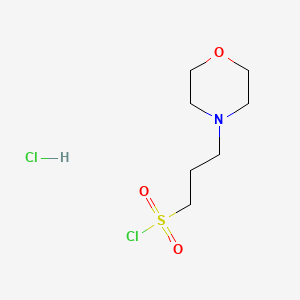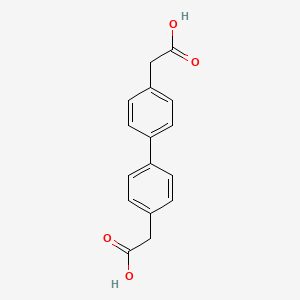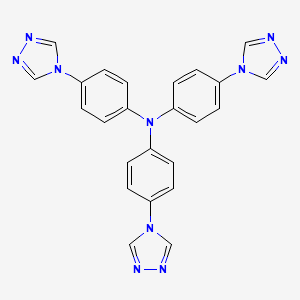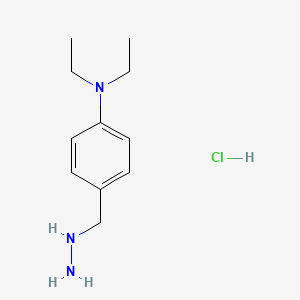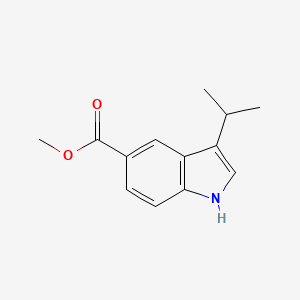
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an indole derivative) and any notable features of its structure .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include reactions used in its synthesis, as well as reactions it may undergo under certain conditions or with certain reagents .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research shows the synthesis of various derivatives of indole compounds, including those similar to Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, demonstrating their utility in creating structurally diverse molecules for potential applications in drug discovery and organic chemistry (Czeskis, 1998).
Role in Anticancer Studies : Derivatives of methyl-indole compounds have been studied for their cytotoxic effects against cancer cell lines, highlighting their potential in anticancer research (Phutdhawong et al., 2019).
Antimicrobial and Anti-inflammatory Applications : Certain indole derivatives have shown antimicrobial and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Gadegoni & Manda, 2013).
Biochemical and Pharmacological Research
Fluorescent Probes : Studies on indole derivatives, akin to this compound, have explored their photophysical properties, indicating their usefulness as fluorescent probes in biochemical assays (Pereira et al., 2010).
Potential in Diabetes Treatment : Research on GPR119 agonists, which includes indoline derivatives, sheds light on their potential application in treating diabetes (Sato et al., 2014).
Anticancer Activity Evaluation : Certain indole-carboxylic acids derivatives have been evaluated for their anticancer activities, showing promise in cancer research (Kryshchyshyn-Dylevych et al., 2020).
Molecular and Structural Analysis
- Molecular Docking Studies : Indole derivatives have been the subject of molecular docking studies, which help in understanding their interactions with biological targets, thereby aiding in drug design (Reddy et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-propan-2-yl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)11-7-14-12-5-4-9(6-10(11)12)13(15)16-3/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEMGUHPRJFIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)
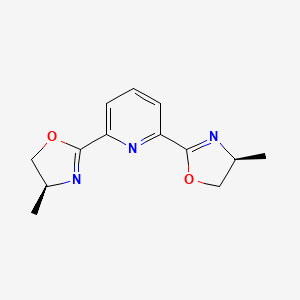
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177573.png)
![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)
